3-Phenyl-1,3-dihydro-2-benzofuran-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

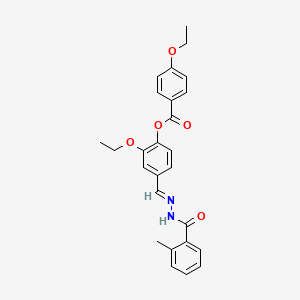

3-フェニル-1,3-ジヒドロ-2-ベンゾフラン-1-オールは、分子式C14H12O2を持つ有機化合物です。これは、多様な生物活性と医薬品化学における応用で知られるベンゾフラン類に属しています。この化合物は、ベンゾフラン環とフェニル基およびヒドロキシル基が融合しており、さまざまな化学反応や用途に適した多用途な分子です。

2. 製法

合成経路および反応条件: 3-フェニル-1,3-ジヒドロ-2-ベンゾフラン-1-オールの合成は、通常、フェニル置換された前駆体の環化を含みます。一般的な方法の1つは、ホルマリンによる2-フェニルフェノールの酸触媒環化です。反応は酸性条件下で行われ、通常、硫酸または塩酸が触媒として使用されます。反応混合物を加熱して環化を促進し、ベンゾフラン環が形成されます。

工業生産方法: 工業的な環境では、3-フェニル-1,3-ジヒドロ-2-ベンゾフラン-1-オールの生産は、連続フローリアクターを使用してスケールアップできます。これらのリアクターにより、温度、圧力、反応物の濃度などの反応条件を正確に制御できるため、最終生成物の高収率と純度が保証されます。触媒と最適化された反応条件の使用は、工業合成プロセスの効率をさらに向上させることができます。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-1,3-dihydro-2-benzofuran-1-ol typically involves the cyclization of phenyl-substituted precursors. One common method is the acid-catalyzed cyclization of 2-phenylphenol with formaldehyde. The reaction is carried out under acidic conditions, often using sulfuric acid or hydrochloric acid as the catalyst. The reaction mixture is heated to promote cyclization, resulting in the formation of the benzofuran ring.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial synthesis process.

化学反応の分析

反応の種類: 3-フェニル-1,3-ジヒドロ-2-ベンゾフラン-1-オールは、酸化、還元、および置換反応を含むさまざまな化学反応を起こします。

一般的な試薬と条件:

酸化: この化合物は、過マンガン酸カリウムまたは三酸化クロムなどの試薬を使用して酸化でき、対応するケトンまたはカルボン酸が生成されます。

還元: 還元反応は、パラジウム触媒の存在下で水素ガスを使用して実行でき、化合物を還元された形に変換します。

置換: 求電子置換反応は、適切な条件下でハロゲンまたはニトロ基などの試薬で、フェニル環で起こる可能性があります。

主な生成物:

酸化生成物: ケトン、カルボン酸。

還元生成物: 還元されたベンゾフラン誘導体。

置換生成物: ハロゲン化またはニトロ置換されたベンゾフラン。

4. 科学研究への応用

3-フェニル-1,3-ジヒドロ-2-ベンゾフラン-1-オールは、科学研究で幅広い用途を持っています。

化学: より複雑な有機分子や医薬品の合成におけるビルディングブロックとして役立ちます。

生物学: 抗菌性、抗真菌性、抗癌性を含む潜在的な生物活性を研究しています。

医学: 特にその潜在的な治療効果に対する、医薬品開発における使用を調査する研究が進められています。

産業: 染料、ポリマー、その他の工業用化学物質の合成に使用されています。

科学的研究の応用

3-Phenyl-1,3-dihydro-2-benzofuran-1-ol has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.

Industry: It is used in the synthesis of dyes, polymers, and other industrial chemicals.

作用機序

3-フェニル-1,3-ジヒドロ-2-ベンゾフラン-1-オールの作用機序には、特定の分子標的および経路との相互作用が含まれます。化合物のヒドロキシル基は、生体分子と水素結合を形成し、その活性を変化させることができます。さらに、ベンゾフラン環は、酵素や受容体と相互作用し、その機能を調節できます。これらの相互作用は、微生物の増殖阻害や癌細胞のアポトーシス誘導など、さまざまな生物学的効果をもたらす可能性があります。

類似の化合物:

2-フェニルベンゾフラン: 構造は似ていますが、ヒドロキシル基がありません。

3-メチル-1,3-ジヒドロ-2-ベンゾフラン-1-オール: フェニル基の代わりにメチル基を持つ構造が似ています。

1,3-ジヒドロ-2-ベンゾフラン-1-オール: フェニル置換がありません。

ユニークさ: 3-フェニル-1,3-ジヒドロ-2-ベンゾフラン-1-オールは、フェニル基とヒドロキシル基の両方が存在するため、ユニークです。これにより、明確な化学反応性と生物活性が得られます。

類似化合物との比較

2-Phenylbenzofuran: Similar structure but lacks the hydroxyl group.

3-Methyl-1,3-dihydro-2-benzofuran-1-ol: Similar structure with a methyl group instead of a phenyl group.

1,3-Dihydro-2-benzofuran-1-ol: Lacks the phenyl substitution.

Uniqueness: 3-Phenyl-1,3-dihydro-2-benzofuran-1-ol is unique due to the presence of both the phenyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity

特性

CAS番号 |

65184-67-0 |

|---|---|

分子式 |

C14H12O2 |

分子量 |

212.24 g/mol |

IUPAC名 |

3-phenyl-1,3-dihydro-2-benzofuran-1-ol |

InChI |

InChI=1S/C14H12O2/c15-14-12-9-5-4-8-11(12)13(16-14)10-6-2-1-3-7-10/h1-9,13-15H |

InChIキー |

XAXUZULEMMAVME-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)C2C3=CC=CC=C3C(O2)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-dimethylphenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12008551.png)

![4-[4-(Benzyloxy)-2-methylbenzoyl]-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12008555.png)

![N-(4-ethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12008557.png)

![2,4-Dimethoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone](/img/structure/B12008587.png)

![2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B12008595.png)

![2-(4-Methoxyphenyl)-5-((3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12008596.png)

![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-furan-2-ylmethylidene]acetohydrazide](/img/structure/B12008603.png)

![5-(4-Tert-butylphenyl)-4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12008619.png)

![4-{[(E)-(3-bromophenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12008640.png)